molecular formula C7H11NO3 B1266702 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid CAS No. 60307-25-7

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid

Cat. No. B1266702
CAS RN: 60307-25-7
M. Wt: 157.17 g/mol
InChI Key: QSTXMZUAMCBUQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid has been explored through various methods. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides followed by Michael addition, showcasing a method that could be adapted for the synthesis of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid derivatives (Chui et al., 2004). Another efficient synthesis route involved a one-pot three-component reaction, indicating the potential for straightforward synthesis strategies for related compounds (Alizadeh & Rezvanian, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid has been characterized using various spectroscopic methods. For example, a novel compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was synthesized and characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, providing insights into the structural aspects of similar compounds (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Research into compounds with structures similar to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid has revealed interesting chemical reactions and properties. The synthesis and characterization of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and its inhibitory activity on aldose reductase enzyme and on protein glycation highlight the chemical reactivity and potential application of such compounds in medicinal chemistry (Anagnostou et al., 2002).

Physical Properties Analysis

The physical properties of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid derivatives can be inferred from related compounds. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters revealed properties such as yield and reaction conditions, which are crucial for understanding the physical characteristics of similar compounds (Tarasova et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid and its derivatives can be complex and multifaceted. Research into related compounds, such as the study on the synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, sheds light on the chemical behavior and potential applications of these molecules (Mamolo et al., 2001).

Scientific Research Applications

Analytical Method Development

A high-performance liquid chromatographic method has been developed to separate and determine piracetam and its impurities, including 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid. This method, which uses a reversed-phase C(18) Nucleosil column and a specific mobile phase, demonstrates high efficiency and can effectively separate the drug from its related substances, suggesting its utility in quality control and stability analysis of pharmaceutical preparations containing piracetam (Arayne et al., 2010).

Luminescent Properties for Sensing Applications

Substituted pyridylthiazoles, including compounds similar to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid, have been studied for their absorption, fluorescence, and fluorescence excitation spectra. These compounds exhibit high fluorescence quantum yields and large Stokes shift values, suggesting potential applications in metal sensing and as laser dyes (Grummt et al., 2007).

Quantum Chemical Investigations

The electronic properties of various pyrrolidinone derivatives, including those structurally related to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid, have been investigated using Density Functional Theory (DFT) and quantum chemical calculations. These studies provide insights into the molecular properties and reactivity of these compounds, which can be foundational for designing novel materials and drugs (Bouklah et al., 2012).

Catalytic Applications

Cu(II) complexes with ligands similar to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. The catalytic aqueous solution could be reused for several cycles without significant loss of efficiency, indicating the potential of these complexes in green chemistry and industrial applications (Xie et al., 2014).

properties

IUPAC Name

2-(1-methyl-5-oxopyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTXMZUAMCBUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975716
Record name (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid

CAS RN

60307-25-7
Record name 1-Methyl-5-oxo-2-pyrrolidineacetic acid
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Record name Ergoninic acid
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Record name (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid
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Record name (±)-1-methyl-5-oxopyrrolidine-2-acetic acid
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Record name ERGONINIC ACID
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